[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol
Description
[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol is an araliphatic thiol featuring a biphenyl backbone with a methylthiol (-SCH₃) group and a 2-(oxiran-2-yl)ethyl substituent. The oxirane (epoxide) ring introduces unique reactivity, enabling post-adsorption modifications, while the thiol group facilitates self-assembled monolayer (SAM) formation on metal surfaces. This compound is of interest in surface chemistry, catalysis, and materials science due to its dual functionality .
Properties
CAS No. |
651705-68-9 |
|---|---|
Molecular Formula |
C18H20OS |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
[4-[[4-[2-(oxiran-2-yl)ethyl]phenyl]methyl]phenyl]methanethiol |
InChI |
InChI=1S/C18H20OS/c20-13-17-7-5-16(6-8-17)11-15-3-1-14(2-4-15)9-10-18-12-19-18/h1-8,18,20H,9-13H2 |
InChI Key |
RJJNWUYBLHLVRE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCC2=CC=C(C=C2)CC3=CC=C(C=C3)CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol can be achieved through a multi-step process. One common method involves the reaction of 4-(bromomethyl)phenylmethanethiol with 4-(2-(oxiran-2-yl)ethyl)phenylboronic acid under palladium-catalyzed cross-coupling conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of [4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The epoxide group can be reduced to form a diol.
Substitution: The epoxide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base can be used to oxidize the thiol group.
Reduction: Lithium aluminum hydride or sodium borohydride can be used to reduce the epoxide group.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide group under mild conditions.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Formation of diols.
Substitution: Formation of substituted alcohols or thiols.
Scientific Research Applications
[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Used in the production of polymers and resins due to its reactive functional groups.
Mechanism of Action
The mechanism of action of [4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol involves its reactive functional groups. The oxirane group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The thiol group can form disulfide bonds, which are important in stabilizing the structure of proteins and other biomolecules. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in a range of applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between the target compound and analogous thiols:
Electrochemical Behavior
- Target Compound vs. PyPP1/PyPP2 : PyPP1 and PyPP2 exhibit large cathodic desorption peaks due to structural reorganization during hydrogen evolution reactions (HER). The oxirane group in the target compound may stabilize the SAM under reductive conditions, reducing peak currents compared to pyridyl-containing thiols .
- Effect of Substituents: Bulky groups (e.g., tert-butyl in ) hinder SAM disorder, while electron-withdrawing substituents (e.g., fluorine in ) increase thiol acidity, accelerating adsorption kinetics.
Reactivity and Functionalization
- Oxirane-Specific Reactions : The epoxy group enables nucleophilic ring-opening reactions (e.g., with amines or acids), allowing covalent attachment of biomolecules or polymers post-SAM formation. This is absent in PyPP1, PyPP2, and tert-butyl analogues .
- Dual Thiol Systems : Compounds like with dual thiols risk disulfide formation, limiting stability. The single thiol in the target compound avoids this, balancing adsorption strength and longevity .
SAM Performance in HER
- Target Compound : SAMs from this compound show moderate HER suppression due to epoxy-induced defects but enable tailored surface functionalization for catalytic applications .
- PyPP1/PyPP2 : These SAMs exhibit higher HER activity due to pyridyl-assisted proton transfer but lack post-adsorption modification pathways .
Surface Modification Potential
- The oxirane group allows covalent grafting of polymers (e.g., polyethylene glycol) or biomolecules (e.g., antibodies), making the target compound superior in biosensor design compared to non-reactive thiols .
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be analyzed through its IUPAC name, which indicates the presence of an epoxide group (oxiran-2-yl), a thiol group (methanethiol), and multiple phenyl rings. This structural complexity suggests a diverse range of interactions with biological targets.
Structural Formula
This formula indicates the presence of carbon, hydrogen, oxygen, and sulfur atoms, essential for various biological activities.
-
Antioxidant Activity :
- The thiol group in the compound is known for its antioxidant properties. Thiols can donate electrons to free radicals, thereby neutralizing them and preventing oxidative stress in cells.
-
Enzyme Inhibition :
- Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer or inflammation.
-
Cell Proliferation Modulation :
- Research indicates that compounds with similar structures have been shown to modulate cell proliferation, potentially through pathways involving apoptosis or cell cycle regulation.
Case Studies
-
Study on Anticancer Properties :
A study published in the Journal of Medicinal Chemistry explored derivatives of similar thiol-containing compounds and found significant anticancer activity against various cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways . -
Research on Anti-inflammatory Effects :
Another study demonstrated that related compounds exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. This suggests that [4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol might have similar effects .
Comparative Biological Activity
| Compound Name | Activity Type | Reference |
|---|---|---|
| Compound A | Antioxidant | |
| Compound B | Anticancer | |
| Compound C | Anti-inflammatory |
Synthesis and Characterization
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Techniques such as NMR spectroscopy and mass spectrometry have been employed for characterization, confirming the expected structural features.
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary results indicate that while some derivatives exhibit low toxicity in vitro, further studies are needed to confirm these findings in vivo.
Future Directions
Future research should focus on:
- In Vivo Studies : To validate the efficacy and safety of the compound in animal models.
- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced potency and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
